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Compound of Interest

Compound Name: 2-(Piperidin-4-yl)benzo[d]oxazole

Cat. No.: B181983

An In-Depth Technical Guide to 2-(Piperidin-4-yl)benzo[d]oxazole: Properties, Synthesis, and
Therapeutic Potential

Introduction

2-(Piperidin-4-yl)benzo[d]oxazole is a heterocyclic compound featuring a benzoxazole core
linked at the 2-position to a piperidine ring. This structural motif is of significant interest in
medicinal chemistry, serving as a versatile scaffold for the development of novel therapeutic
agents.[1] The fusion of the rigid, aromatic benzoxazole system with the flexible, saturated
piperidine ring allows for diverse chemical modifications, enabling the fine-tuning of
physicochemical properties and biological activity. This guide provides a comprehensive
overview of its chemical and physical characteristics, synthesis protocols, and its emerging role
in drug discovery, targeting a range of diseases from cancer to central nervous system
disorders.

Chemical Structure and ldentifiers:

IUPAC Name: 2-(Piperidin-4-yl)-1,3-benzoxazole

CAS Number: 51784-03-3[2][3]

Molecular Formula: C12H14N20[2][3]

Molecular Weight: 202.25 g/mol [2][3]
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Physicochemical Properties

The physicochemical properties of 2-(Piperidin-4-yl)benzo[d]oxazole are foundational to its
behavior in both chemical reactions and biological systems. The data, largely based on
predictive models, are summarized below.

Property Value Source
Melting Point 114-116°C [2][3]
Boiling Point (Predicted) 331.6+35.0°C [2][3]
Density (Predicted) 1.143 + 0.06 g/cm?3 [2][3]
pKa (Predicted) 9.87£0.10 [2][3]
Storage Condition 2-8°C [2][3]

The molecule's predicted pKa suggests the piperidine nitrogen is basic and will be protonated
at physiological pH, a key factor for its solubility in aqueous media and its potential to form
hydrogen bonds with biological targets.

Synthesis and Reactivity

The primary synthetic route to 2-(Piperidin-4-yl)benzo[d]oxazole involves the condensation
and subsequent cyclization of 2-aminophenol with piperidine-4-carboxylic acid. This reaction is
typically facilitated by a strong dehydrating agent, such as polyphosphoric acid (PPA), which
drives the formation of the oxazole ring.[4][5]

Experimental Protocol: Synthesis via PPA-mediated
Cyclization[4][5]

This protocol outlines a standard laboratory procedure for the synthesis of the title compound.
Causality: The choice of polyphosphoric acid is critical; it acts as both a catalyst and a

dehydrating medium, promoting the intramolecular cyclization necessary to form the
thermodynamically stable benzoxazole ring system at elevated temperatures.
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Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and
magnetic stirrer, combine equimolar amounts of 2-aminophenol (1.0 eq) and piperidine-4-
carboxylic acid (1.0 eq).

Reaction Setup: Add polyphosphoric acid (PPA) in excess (typically 10-20 times the weight
of the limiting reagent) to the flask. The PPA serves as both the solvent and the catalyst.

Cyclization Reaction: Heat the reaction mixture with stirring. The temperature is typically
raised to 180-200°C and maintained for several hours. The progress of the reaction should
be monitored using Thin Layer Chromatography (TLC).

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature.
Carefully pour the viscous mixture onto crushed ice with vigorous stirring.

Neutralization: Basify the acidic aqueous solution with a concentrated base (e.g., NaOH or
NH4OH) to a pH of 9-10. This step neutralizes the PPA and deprotonates the product,
causing it to precipitate.

Purification: Collect the crude solid product by vacuum filtration. Wash the solid thoroughly
with cold water to remove residual salts. The crude product can be further purified by
recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column
chromatography to yield pure 2-(piperidin-4-yl)benzo[d]oxazole.
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Caption: Synthetic workflow for 2-(Piperidin-4-yl)benzo[d]oxazole.

Chemical Reactivity

The reactivity of 2-(Piperidin-4-yl)benzo[d]oxazole is dominated by the secondary amine of

the piperidine ring. This nitrogen is nucleophilic and readily undergoes reactions with various
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electrophiles. This reactivity is extensively exploited to generate libraries of derivatives for
structure-activity relationship (SAR) studies. Common reactions include:

» N-Alkylation: Reaction with alkyl halides (e.g., benzyl bromide) in the presence of a weak
base like K2COs3.[4][5]

e N-Acylation: Formation of amides by reacting with acyl chlorides or activated carboxylic
acids.[4]

e Nucleophilic Substitution: Reaction with chloroacetamide intermediates to form more
complex structures.[4][5]

Pharmacological Profile and Therapeutic
Applications

The 2-(piperidin-4-yl)benzo[d]oxazole scaffold is a privileged structure in drug discovery, with
derivatives showing a wide range of biological activities. The benzoxazole core often acts as a
bioisostere for other aromatic systems and can engage in m—t stacking and hydrogen bonding,
while the piperidine moiety provides a flexible linker and an attachment point for targeting
specific receptor subpockets.[4]

Anticancer Activity

Derivatives of this compound have been designed as potent dual inhibitors of Vascular
Endothelial Growth Factor Receptor 2 (VEGFR-2) and c-Met kinases, both of which are crucial
targets in oncology.[4] These kinases are key components of signaling pathways that regulate
tumor growth, angiogenesis, and metastasis. By inhibiting these targets, the compounds can
effectively suppress tumor progression. The benzoxazole core typically binds within the ATP-
binding pocket of the kinase, while substitutions on the piperidine nitrogen extend into other
hydrophobic regions to enhance potency and selectivity.[4]
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Caption: Mechanism of action for anticancer benzoxazole derivatives.

Antipsychotic Potential

The benzoxazole-piperidine scaffold has also been explored for the development of multi-target
antipsychotics. Specific derivatives have shown high affinity for dopamine D2, serotonin 5-
HT1A, and 5-HT2A receptors, which are key targets in the treatment of schizophrenia.[6] By
modulating these receptors simultaneously, these compounds aim to achieve a broader
therapeutic effect with potentially fewer side effects compared to existing treatments.[6]

Other Potential Applications

o Anti-Inflammatory Agents: Closely related benzimidazole analogs have demonstrated potent
anti-inflammatory effects by inhibiting the production of nitric oxide (NO) and tumor necrosis
factor-alpha (TNF-a).[1][7]

¢ GRK Inhibitors: The scaffold has been identified in high-throughput screening as a hit for
inhibiting G-protein-coupled receptor kinase-2 (GRK-2) and -5, which are therapeutic targets
for cardiovascular diseases like heart failure.[8]

Safety and Handling

2-(Piperidin-4-yl)benzo[d]oxazole is classified as an irritant.[2][3]
e Hazard Symbols: Xi (Irritant)

e Risk Codes: R36/37/38 (Irritating to eyes, respiratory system and skin)
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o Safety Precautions: Standard laboratory safety protocols should be followed, including the
use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.
Work should be conducted in a well-ventilated fume hood. In case of contact with eyes, rinse
immediately with plenty of water and seek medical advice.

Conclusion

2-(Piperidin-4-yl)benzo[d]oxazole is a valuable building block in modern medicinal chemistry.
Its straightforward synthesis and the versatile reactivity of the piperidine nitrogen make it an
ideal starting point for the creation of diverse chemical libraries. The demonstrated potential of
its derivatives as anticancer, antipsychotic, and anti-inflammatory agents underscores the
importance of this scaffold. Further research into this compound and its analogs is warranted to
fully explore its therapeutic potential and develop next-generation targeted therapies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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and industry. Email: info@benchchem.com
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